Triisooctadecyl benzene-1,2,4-tricarboxylate
Description
Triisooctadecyl benzene-1,2,4-tricarboxylate is a branched alkyl ester derivative of trimellitic acid (benzene-1,2,4-tricarboxylic acid). Its structure consists of a benzene ring substituted with three carboxylate groups, each esterified with isooctadecyl (C18, branched) alcohol chains. This compound belongs to the class of trialkyl trimellitates, which are widely used as plasticizers in polymer formulations due to their thermal stability, low volatility, and compatibility with polyvinyl chloride (PVC) and other plastics .
Trialkyl trimellitates are preferred over phthalates in applications requiring higher temperature resistance, such as automotive cables and food packaging materials. The long, branched alkyl chains in this compound likely enhance its permanence in polymer matrices, reducing migration and leaching compared to shorter-chain analogs .
Properties
CAS No. |
93858-71-0 |
|---|---|
Molecular Formula |
C63H114O6 |
Molecular Weight |
967.6 g/mol |
IUPAC Name |
tris(16-methylheptadecyl) benzene-1,2,4-tricarboxylate |
InChI |
InChI=1S/C63H114O6/c1-55(2)46-40-34-28-22-16-10-7-13-19-25-31-37-43-51-67-61(64)58-49-50-59(62(65)68-52-44-38-32-26-20-14-8-11-17-23-29-35-41-47-56(3)4)60(54-58)63(66)69-53-45-39-33-27-21-15-9-12-18-24-30-36-42-48-57(5)6/h49-50,54-57H,7-48,51-53H2,1-6H3 |
InChI Key |
BFWODOXKUORNCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCCCCCCCCCCC(C)C)C(=O)OCCCCCCCCCCCCCCCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Triisooctadecyl benzene-1,2,4-tricarboxylate is typically synthesized through esterification reactions. The process involves the reaction of benzene-1,2,4-tricarboxylic acid with isooctadecanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in high-temperature reactors with continuous stirring to maintain uniformity. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Hydrolysis
Estes of benzene-1,2,4-tricarboxylic acid undergo acidic or alkaline hydrolysis to regenerate the carboxylic acid and alcohols. For example:
Longer alkyl chains (C₁₈) likely reduce hydrolytic susceptibility compared to shorter chains (C₈) .
Thermal Stability
Analogous esters exhibit high thermal stability. For instance, triisotridecyl benzene-1,2,4-tricarboxylate has a boiling point of 737°C . Triisooctadecyl derivatives, with even longer chains, would likely show enhanced thermal resistance, making them suitable for high-temperature applications.
Alkylation and Functionalization
While direct alkylation of esters is less common than amine derivatives, analogous triamino-benzene-tricarboxylates undergo N-alkylation under standard conditions (e.g., alkyl iodides in THF) . For esters, potential reactions may include:
-
Transesterification : Exchange of alkyl groups with other alcohols.
-
Cross-coupling : Under specific catalytic conditions (e.g., palladium-based systems).
Environmental Fate
Trimellitates (e.g., tris(2-ethylhexyl) trimellitate ) are noted for persistence in environmental matrices due to hydrophobicity and low biodegradability . Triisooctadecyl derivatives, with extended hydrocarbon chains, would likely exhibit similar or greater environmental persistence.
Research Findings and Trends
-
Synthetic Efficiency : Shorter alkyl chains (C₈) may yield better synthetic control, while longer chains (C₁₈) require optimized conditions to avoid side reactions .
-
Reactivity Trends : Esters with branched or longer alkyl chains exhibit reduced reactivity in hydrolysis compared to linear chains .
-
Applications : These compounds are used as plasticizers or additives in polymers, leveraging their high thermal stability and low volatility .
Challenges and Gaps
Scientific Research Applications
Applications in Materials Science
Plasticizers and Additives
Triisooctadecyl benzene-1,2,4-tricarboxylate is utilized as a plasticizer in the production of flexible plastics. Its high molecular weight and low volatility enhance the flexibility and durability of polymeric materials.
| Property | Value |
|---|---|
| Glass Transition Temperature | Low |
| Compatibility with Polymers | High |
These characteristics make it suitable for applications in coatings, adhesives, and sealants.
Pharmaceutical Applications
Drug Delivery Systems
The compound's structure allows it to serve as a carrier in drug delivery systems. Its ability to form micelles can encapsulate hydrophobic drugs, improving their solubility and bioavailability. Research indicates that formulations containing this compound can enhance the therapeutic efficacy of various pharmaceutical agents by providing controlled release profiles.
Agricultural Applications
Agrotechnical Formulations
this compound finds use in agrotechnical formulations as a surfactant or emulsifier. It aids in the dispersion of active ingredients in pesticide formulations, enhancing their effectiveness. The compound's compatibility with various agrochemicals allows for improved application efficiency.
Case Studies
-
Plasticizer Efficacy Study
A study demonstrated that incorporating this compound into polyvinyl chloride (PVC) significantly improved flexibility and impact resistance compared to traditional plasticizers. The research highlighted the compound's potential as a sustainable alternative in PVC production. -
Pharmaceutical Carrier Research
In a controlled study on drug delivery systems, this compound was used to encapsulate an anticancer drug. Results showed enhanced solubility and sustained release over time, indicating its effectiveness as a drug carrier. -
Agricultural Formulation Development
A formulation study revealed that this compound improved the dispersion of herbicides in water-based solutions. This led to increased efficacy and reduced environmental impact due to lower application rates.
Mechanism of Action
The mechanism of action of triisooctadecyl benzene-1,2,4-tricarboxylate involves its interaction with various molecular targets. The ester groups in the compound can form hydrogen bonds with other molecules, influencing their stability and reactivity. The long alkyl chains provide hydrophobic interactions, which are crucial in applications like drug delivery and membrane studies .
Comparison with Similar Compounds
Table 1: Comparative Properties of Trialkyl Benzene-1,2,4-Tricarboxylates
| Compound Name (Alkyl Chain) | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | Key Applications |
|---|---|---|---|---|---|---|
| Tris(2-ethylhexyl) (C8) | [Not provided] | C₃₃H₅₄O₆ | 546.78 | 0.993* | 585* | Food-contact plastics, PVC |
| Triisooctyl (C8) | 27251-75-8 | C₃₃H₅₄O₆ | 546.78 | 0.993* | 585* | High-temperature plastics |
| Triisodecyl (C10) | 36631-30-8 | C₄₀H₆₆O₆ | 654.96 | [Not available] | >300 | Cosmetics, industrial plastics |
| Triisotridecyl (C13) | 276-594-2 | C₄₉H₈₄O₆ | 793.20 | [Not available] | [Not available] | Specialty polymers |
| Triisooctadecyl (C18) | [Not available] | C₆₃H₁₁₄O₆ | 979.58 | [Estimated <1.0] | >600 | High-durability coatings, cables |
*Data from triisooctyl variant in ; tris(2-ethylhexyl) data inferred from .
Performance and Application Insights
- Shorter Chains (C8): Tris(2-ethylhexyl) benzene-1,2,4-tricarboxylate (TOTM) is a benchmark plasticizer with a boiling point of 585°C and density of 0.993 g/cm³. It is extensively used in food-contact materials due to its favorable safety profile and regulatory compliance .
- Intermediate Chains (C10–C13): Triisodecyl and triisotridecyl variants exhibit higher molecular weights and reduced volatility, making them suitable for cosmetics and long-lasting industrial plastics. However, their larger size may reduce plasticizing efficiency compared to C8 analogs .
- Long Chains (C18): Triisooctadecyl benzene-1,2,4-tricarboxylate, with an estimated molecular weight of ~980 g/mol, is predicted to have ultra-low migration rates, ideal for applications requiring extreme durability, such as automotive wiring and aerospace components.
Research Findings and Data Gaps
Thermal Stability: Branched alkyl chains improve thermal resistance. For example, triisooctyl benzene-1,2,4-tricarboxylate degrades above 500°C, outperforming linear-chain phthalates .
Migration Rates: Increasing alkyl chain length correlates with reduced migration. Triisodecyl variants show 30% lower migration than TOTM in PVC matrices .
Biological Activity
Triisooctadecyl benzene-1,2,4-tricarboxylate is a compound that has garnered attention due to its potential biological activities. This article reviews its biological activity, including its effects on various cell lines, mechanisms of action, and relevant case studies.
Overview of this compound
This compound is an ester derived from benzene-1,2,4-tricarboxylic acid and octadecanol. The structural configuration of this compound allows for interactions with biological systems, which may result in various pharmacological effects.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzene derivatives similar to this compound. The compound exhibits significant cytotoxicity against several cancer cell lines. For instance:
- In Vitro Antitumor Activity : Research indicates that compounds related to benzene-1,2,4-tricarboxylate show IC50 values ranging from 1.52 to 9.60 μM against MCF-7 breast cancer cells. In comparison to the standard drug Taxol (IC50 = 7.80 μM), these compounds demonstrate superior potency .
| Compound | Cell Line | IC50 (μM) | Comparison Drug | Comparison IC50 (μM) |
|---|---|---|---|---|
| 27 | MCF-7 | 1.52 | Taxol | 7.80 |
| 23 | Colon Cancer | 2.01 | Taxol | 7.96 |
| 21 | Liver Cancer | 2.36 | Taxol | 4.44 |
These findings suggest the potential utility of this compound as a lead compound in anticancer drug development.
The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways involved in cell death and proliferation.
Case Studies
Case Study 1: Antimicrobial Activity
A study on related phenolic compounds demonstrated that benzene-1,2,4-triol exhibited antibacterial activity against Xanthomonas citri subsp. citri with an inhibitory concentration of 0.05 mM . This suggests that this compound could also possess antimicrobial properties due to structural similarities.
Case Study 2: Structure-Activity Relationship (SAR)
Investigations into the SAR of benzene derivatives have shown that modifications to the alkyl chain can significantly impact biological activity . This implies that the long-chain nature of triisooctadecyl may enhance its interaction with lipid membranes in cells, potentially increasing its efficacy as an anticancer agent.
Q & A
Q. What are the recommended methods for synthesizing triisooctadecyl benzene-1,2,4-tricarboxylate, and how can reaction conditions be optimized?
The synthesis typically involves esterification of benzene-1,2,4-tricarboxylic acid (trimellitic acid) with isooctadecyl alcohol under acid catalysis. Key steps include:
- Catalyst selection : Use sulfuric acid or p-toluenesulfonic acid to enhance esterification efficiency .
- Temperature control : Maintain 120–150°C to balance reaction rate and side-product formation .
- Solvent-free vs. solvent-assisted : Solvent-free conditions reduce purification complexity but may require higher catalyst loading.
- Yield optimization : Monitor reaction progress via FTIR to track carboxylic acid peak (1700 cm⁻¹) disappearance .
Q. How can researchers characterize the structural purity of this compound?
A multi-technique approach is recommended:
- NMR spectroscopy : Confirm esterification via disappearance of carboxylic acid protons (~12 ppm in ¹H NMR) and appearance of ester carbonyl signals (~165–170 ppm in ¹³C NMR) .
- Mass spectrometry (MS) : Validate molecular weight (630.94 g/mol) using high-resolution MS (HRMS) .
- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to resolve unreacted starting materials .
Advanced Research Questions
Q. What experimental strategies can address discrepancies in toxicity data for this compound across studies?
Contradictions in toxicity profiles (e.g., mutagenicity vs. non-mutagenicity) may arise from:
- Impurity analysis : Quantify residual monomers (e.g., trimellitic anhydride) via GC-MS, as these can confound results .
- Dose-response calibration : Use in vitro assays (e.g., Ames test) with controlled concentrations (0.1–100 μM) to avoid false negatives .
- Comparative studies : Benchmark against structurally similar esters (e.g., tris(2-ethylhexyl) trimellitate) to isolate structure-activity relationships .
Q. How can this compound be integrated into metal-organic frameworks (MOFs) for catalytic applications?
Design considerations include:
- Ligand functionalization : Modify the ester’s alkyl chains to enhance compatibility with metal nodes (e.g., Zn²⁺, Cu²⁺) .
- Porosity engineering : Adjust reaction time and solvent (e.g., DMF) to control MOF pore size (5–20 Å) for substrate-specific catalysis .
- Stability testing : Expose MOFs to aqueous or acidic conditions (pH 2–12) to assess structural integrity via PXRD .
Q. What analytical approaches resolve ambiguities in the compound’s environmental fate, such as biodegradation vs. persistence?
- Isotopic labeling : Synthesize ¹³C-labeled derivatives to track degradation pathways in soil/water matrices .
- QSAR modeling : Input logP (estimated ~12.5) and molecular weight into predictive models to estimate bioaccumulation potential .
- Microcosm studies : Simulate environmental conditions (e.g., aerobic vs. anaerobic) to quantify half-life using LC-MS/MS .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
